2-(4-Bromophenyl)-1,3,4-oxadiazole Derivatives Exhibit Potent Tyrosinase Inhibition Outperforming the Standard l-Mimosine
A 2,5-disubstituted-1,3,4-oxadiazole derivative bearing a 4-bromophenyl group (compound 3e) demonstrated potent inhibition of the enzyme tyrosinase. This derivative was found to be more effective than the established standard inhibitor, l-mimosine, in the same assay [1]. The para-bromophenyl substitution is critical to this activity within the series.
| Evidence Dimension | Tyrosinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2.18 µM (for compound 3e: 3'-[5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine) |
| Comparator Or Baseline | l-mimosine (standard inhibitor) IC50 = 3.68 µM |
| Quantified Difference | The 4-bromophenyl oxadiazole derivative is 1.69-fold more potent (lower IC50) than l-mimosine. |
| Conditions | In vitro tyrosinase enzyme inhibition assay. |
Why This Matters
This direct, quantitative comparison against a recognized standard establishes a benchmark for activity that can guide the selection of this bromophenyl oxadiazole scaffold for developing novel skin-lightening or anti-browning agents.
- [1] Khan, M. T. H., et al. (2005). Structure–activity relationships of tyrosinase inhibitory combinatorial library of 2,5-disubstituted-1,3,4-oxadiazole analogues. Bioorganic & Medicinal Chemistry, 13(10), 3385-3395. View Source
